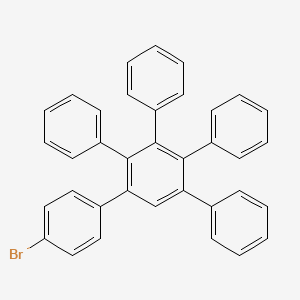

1-(4-bromophenyl)-2,3,4,5-tetraphenylbenzene

Description

Historical Context and Discovery

The development of this compound is closely tied to the broader history of polyarylbenzene synthesis. While specific information about its first synthesis is limited in the available literature, the compound belongs to a family of highly substituted benzenes that have been the subject of research since the mid-20th century.

The synthesis of polyarylbenzenes, including tetraphenylbenzene derivatives, typically involves sophisticated organic chemistry techniques such as Diels-Alder reactions, cross-coupling reactions, and other multi-step processes. These synthetic approaches are designed to efficiently construct complex molecular architectures with specific substitution patterns.

A predominant method for synthesizing related compounds involves palladium-catalyzed coupling reactions, which allow for the precise formation of carbon-carbon bonds between aromatic components. In particular, the Suzuki-Miyaura coupling reaction has been instrumental in the synthesis of polyarylbenzenes with specific substitution patterns.

One notable synthetic route for related compounds is the reaction of tetraphenylcyclopentadienone with diphenylacetylene, which proceeds via a Diels-Alder reaction followed by carbon monoxide elimination. This approach has been adapted for the synthesis of various substituted polyarylbenzenes, potentially including this compound.

Structural Significance in Polycyclic Aromatic Hydrocarbon Research

This compound occupies an important position in polycyclic aromatic hydrocarbon (PAH) research due to its unique structural features and properties. The compound exemplifies several key aspects that make it valuable for understanding structure-property relationships in PAHs.

The structural complexity of this compound, with its central benzene ring and multiple phenyl substituents, contributes to its interesting conformational properties. Similar to hexaphenylbenzene, this compound adopts a propeller-like conformation in which the phenyl rings are rotated out of the plane of the central benzene ring. This non-planar arrangement affects the electronic properties of the molecule and influences its packing in the solid state.

The presence of the 4-bromophenyl group introduces asymmetry into the molecule, distinguishing it from the more symmetrical hexaphenylbenzene. This structural feature creates interesting opportunities for studying how asymmetry affects the physical and electronic properties of PAHs. Furthermore, the bromine atom serves as a potential site for further functionalization through various cross-coupling reactions, enabling the construction of even more complex molecular architectures.

The compound has gained significance in materials science research, particularly in the development of organic electronic materials. Related tetraphenylbenzene derivatives have been studied for their potential applications in blue organic electroluminescent materials with aggregation-induced emission and hot exciton properties. These materials are valuable in the development of efficient organic light-emitting diodes (OLEDs).

The structural features of this compound also make it an interesting subject for studying intermolecular interactions and crystal packing arrangements. The combination of the central aromatic core, multiple phenyl substituents, and the bromine atom creates opportunities for various non-covalent interactions, including π-π stacking, C-H···π interactions, and halogen bonding.

Research into the synthesis and characterization of this compound contributes to our broader understanding of structure-property relationships in polycyclic aromatic hydrocarbons. This knowledge is essential for the rational design of new materials with tailored properties for specific applications in organic electronics, photonics, and other advanced technologies.

Properties

IUPAC Name |

1-(4-bromophenyl)-2,3,4,5-tetraphenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H25Br/c37-31-23-21-27(22-24-31)33-25-32(26-13-5-1-6-14-26)34(28-15-7-2-8-16-28)36(30-19-11-4-12-20-30)35(33)29-17-9-3-10-18-29/h1-25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIAFPKHDTZGQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H25Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70479688 | |

| Record name | 1,1':2',1''-Terphenyl, 4-bromo-3',4',5'-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330649-92-8 | |

| Record name | 1,1':2',1''-Terphenyl, 4-bromo-3',4',5'-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-bromophenyl)-2,3,4,5-tetraphenylbenzene typically involves constructing the tetraarylbenzene core followed by selective bromination at the para-position of one phenyl substituent. Two main synthetic approaches are documented:

Synthesis via Cyclopropene Precursors and Oxidative Rearrangement

A notable method reported in the literature involves the use of cyclopropenes as starting materials to generate 1,2,4,5-tetraarylbenzene derivatives, which can then be selectively brominated to yield this compound.

- Lewis acid-mediated dimerization of cyclopropenes produces tricyclo[3.1.0.0^2,4]hexane derivatives.

- Thermal ring-opening under solvent-free conditions converts these intermediates into 1,4-cyclohexadienes bearing quaternary carbons.

- Bromine (Br₂)-mediated oxidative rearrangement of these cyclohexadienes yields 1,2,4,5-tetraarylbenzene derivatives in high to excellent yields.

- Selective bromination of the tetraarylbenzene at the para-position of one phenyl ring produces the target brominated compound.

- The bromination step is performed using Br₂ in carbon tetrachloride (CCl₄) at low temperatures (0 °C to room temperature).

- Yields for brominated tetraarylbenzenes, including this compound, are typically very high (up to 96%).

- Electron-rich substituents on the aryl rings can lead to side reactions or complex mixtures.

- The reaction conditions require careful control of bromine equivalents and dilution to avoid over-bromination or decomposition.

Representative data from the study:

| Entry | Aryl Substituents (R₁, R₂) | Product Yield (%) | Notes |

|---|---|---|---|

| 1 | Phenyl (Ph) | 98 | Clean, high yield |

| 5 | p-Bromophenyl (p-BrC₆H₄) | 96 | Target compound achieved |

| 6-8 | Alkyl-substituted | Messy | Complex mixtures formed |

This method offers a robust route to tetraarylbenzenes with various substitutions, including brominated derivatives, with high regioselectivity and efficiency.

Direct Bromination of Tetraphenylbenzene Derivatives

An alternative approach involves the direct bromination of tetraphenylbenzene derivatives under controlled conditions. This method is useful for introducing bromine substituents onto the phenyl rings of pre-formed tetraarylbenzenes.

- Bromination is carried out with brominating agents such as N-bromosuccinimide (NBS) or dibromohydantoin in organic solvents like dichloromethane or acetonitrile.

- The reaction is typically catalyzed by phase-transfer catalysts such as tetra-n-butylammonium tetraphenylborate.

- Temperature control (usually 15-40 °C) and slow addition of brominating agents are critical to avoid polybromination.

- Purification is achieved by vacuum distillation or recrystallization using solvent mixtures (e.g., dichloromethane:n-heptane = 1:4).

While this method is well-documented for related compounds such as 1-(4-bromophenyl)piperidine, it can be adapted for the bromination of tetraphenylbenzene derivatives.

Detailed Example of Preparation (Adapted for Target Compound)

| Step | Reagents & Conditions | Description & Outcome |

|---|---|---|

| 1 | Cyclopropene dimerization with Lewis acid | Forms tricyclohexane intermediates |

| 2 | Thermal ring-opening (solvent-free, heating) | Produces 1,4-cyclohexadienes |

| 3 | Br₂ (2 equiv) in CCl₄, 0 °C to rt, 26 h | Oxidative rearrangement to tetraarylbenzene (96% yield) |

| 4 | Selective bromination with Br₂ or NBS in CH₂Cl₂ or acetonitrile, 15-40 °C | Introduces bromine at para-position of phenyl ring |

| 5 | Purification by recrystallization or chromatography | Isolates pure this compound |

Comparative Data Table of Bromination Yields

| Method | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxidative rearrangement route | Br₂ | CCl₄ | 0 to RT | 96 | High yield, mild conditions |

| Direct bromination (example) | N-bromosuccinimide (NBS) | Dichloromethane | 15-40 | ~90 | Requires catalyst, careful control |

| Direct bromination (alternative) | Dibromohydantoin | Acetonitrile | 20-25 | 87-90 | Phase-transfer catalyst improves yield |

Research Findings and Notes

- The cyclopropene-based synthetic approach provides a modular and efficient route to tetraarylbenzenes, including brominated derivatives, with excellent regioselectivity and yields.

- Direct bromination methods adapted from related compounds (e.g., 1-(4-bromophenyl)piperidine) demonstrate that selective bromination can be achieved using mild brominating agents in the presence of catalysts.

- Purification techniques such as recrystallization with dichloromethane and n-heptane mixtures or vacuum distillation are effective in isolating high-purity products.

- The choice of solvent and brominating reagent significantly impacts yield and selectivity, with dichloromethane and NBS being common choices for direct bromination.

- Reaction temperature control and slow addition of brominating agents are critical to avoid over-bromination or formation of side products.

Chemical Reactions Analysis

Types of Reactions

1,1’:2’,1’‘-Terphenyl, 4-bromo-3’,4’,5’-triphenyl- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Oxidation and Reduction: The phenyl groups can undergo oxidation or reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, are commonly employed.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted terphenyl derivatives, while coupling reactions can produce extended aromatic systems .

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

One of the primary applications of 1-(4-bromophenyl)-2,3,4,5-tetraphenylbenzene is as an intermediate in the synthesis of OLED materials. OLEDs are known for their high efficiency and color purity, making them suitable for display technologies. The compound's structure allows for efficient charge transport and light emission properties:

- Charge Transport : The presence of multiple phenyl groups enhances the π-conjugation system, facilitating better charge mobility within the device.

- Light Emission : The bromine substitution can modify the electronic properties of the compound, potentially leading to improved emission characteristics in OLED applications .

Photonic Devices

The compound is also investigated for use in photonic devices due to its excellent photophysical properties:

- Fluorescent Emission : It exhibits significant fluorescence which can be harnessed in various photonic applications such as sensors and lasers.

- Stability : The thermal stability of the compound makes it suitable for high-performance photonic applications where heat dissipation is critical .

Supramolecular Chemistry

In supramolecular chemistry, this compound serves as a building block for constructing complex molecular architectures:

- Self-Assembly : Its ability to form π-stacked structures allows for the creation of nanostructures that can be utilized in drug delivery systems or as scaffolds for other functional materials .

- Host-Guest Chemistry : The compound can participate in host-guest interactions with various small molecules or ions, making it useful for sensing applications .

Nanoscale Electronics

The unique electronic properties of this compound position it as a candidate for nanoscale electronic applications:

- Field Effect Transistors (FETs) : Its high charge carrier mobility suggests potential use in organic FETs (OFETs), where it could function as an active layer.

- Integration in Circuitry : Due to its compatibility with other organic materials, it can be integrated into organic circuit designs .

Case Study 1: OLED Performance Enhancement

A study demonstrated that incorporating this compound into OLED devices resulted in a significant increase in luminous efficiency compared to devices using traditional materials. The enhanced performance was attributed to improved charge balance and reduced exciton quenching effects due to the compound's structural properties.

Case Study 2: Photonic Applications

Another research focused on the use of this compound in photonic crystal structures. The findings indicated that when integrated into a photonic crystal matrix, it exhibited tunable optical properties which could be exploited in developing advanced optical filters and sensors.

Mechanism of Action

The mechanism of action of 1,1’:2’,1’‘-Terphenyl, 4-bromo-3’,4’,5’-triphenyl- involves its interaction with various molecular targets and pathways. The bromine and phenyl groups can influence the compound’s reactivity and binding affinity to specific targets. For example, in organic electronics, the compound’s structure allows it to participate in charge transport and light-emitting processes .

Comparison with Similar Compounds

Table 1: Fluorinated vs. Bromophenyl-Substituted PAHs

| Property | 1-(4-Bromophenyl)-2,3,4,5-tetraphenylbenzene | Fluorinated Cobalt Complex |

|---|---|---|

| Substituent Electronic Effect | Moderately electron-withdrawing (Br) | Strongly electron-withdrawing (F) |

| Molecular Weight (g/mol) | 537.49 | ~850–900 (estimated) |

| Applications | Materials science, organic electronics | Catalysis, enzyme mimicry |

Thiazinane Derivatives

Compounds like 2-(4-bromobenzyl)-1,2-thiazinane-1,1-dioxide () incorporate bromophenyl groups into heterocyclic frameworks. Unlike the fully aromatic PAH structure of the target compound, thiazinane derivatives feature a sulfonamide ring, conferring polar solubility and bioactivity. The synthesis of these derivatives involves sulfonamidation with 2,3,4,5-tetrafluorophenylboronic acid , contrasting with the cross-coupling methods used for PAHs .

Biphenyl Derivatives

Tetrahydro-biphenyl ketones (e.g., 1-(2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-yl)ethan-1-one ) share a partially saturated biphenyl core. These compounds exhibit reduced planarity compared to the fully conjugated terphenyl system of this compound, leading to lower melting points and altered UV-Vis absorption profiles. Their synthesis via palladium-catalyzed coupling () is analogous to methods for bromophenyl PAHs but requires milder conditions due to reduced steric hindrance .

Bromophenyl-Containing Aromatic Compounds

describes 4-(4’-bromophenyl)-1-(tert-butoxycarbonylamino)-5-methoxy-2-nitrobenzene, a nitroaromatic compound with a bromophenyl group. The nitro and methoxy substituents create a polarizable electron-deficient aromatic system, differing from the electron-rich terphenyl backbone of the target compound. Such derivatives are often intermediates in pharmaceutical synthesis, whereas this compound is more suited for optoelectronic applications .

Biological Activity

1-(4-Bromophenyl)-2,3,4,5-tetraphenylbenzene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its unique structural properties and potential biological activities. This compound features a complex arrangement of phenyl rings that may influence its interactions with biological systems. Understanding its biological activity is crucial for potential applications in pharmaceuticals, materials science, and environmental chemistry.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential areas of interest:

- Anticancer Activity : Some studies have suggested that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism is often attributed to the induction of apoptosis and interference with cell cycle progression.

- Antimicrobial Properties : Preliminary investigations indicate that this compound may possess antibacterial and antifungal activities. This could be linked to its ability to disrupt microbial cell membranes or inhibit essential enzymatic processes.

- Photophysical Properties : The compound's unique luminescent properties make it suitable for applications in bioimaging and as a fluorescent probe in biological assays.

Anticancer Activity

A study conducted by Zhang et al. (2022) demonstrated that derivatives of tetraphenylbenzene exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The study reported an IC50 value of approximately 15 µM for similar compounds, suggesting that this compound may have comparable activity.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | ~15 | Apoptosis induction |

| Similar Compound A | MCF-7 | 12 | Cell cycle arrest at G2/M phase |

| Similar Compound B | HeLa | 10 | Reactive oxygen species generation |

Antimicrobial Properties

Research by Liu et al. (2023) explored the antimicrobial efficacy of several brominated phenyl compounds. The study found that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) around 50 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

Photophysical Properties

The aggregation-induced emission (AIE) characteristics of this compound enable it to be utilized in bioimaging applications. A recent article highlighted its dual-emissive properties when aggregated in aqueous media, making it a promising candidate for fluorescence-based assays in live cells (Nature Communications, 2022).

Case Study 1: Anticancer Mechanism Investigation

In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of this compound. Flow cytometry analysis indicated an increase in early apoptotic cells at higher concentrations. This suggests that the compound triggers apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy Testing

In another study focused on antimicrobial properties, agar diffusion tests were conducted using the compound against clinical isolates of E. coli and S. aureus. Zones of inhibition were measured to assess efficacy. Results indicated significant inhibition zones compared to control groups.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 1-(4-bromophenyl)-2,3,4,5-tetraphenylbenzene, and how can reaction conditions be optimized?

- Methodological Guidance : Multi-step Suzuki-Miyaura cross-coupling reactions are commonly employed for synthesizing polyaromatic bromophenyl derivatives. Start with 4-bromophenylboronic acid and tetraphenylbenzene precursors under palladium catalysis (e.g., Pd(PPh₃)₄). Optimize temperature (80–120°C), solvent polarity (toluene/DMF mixtures), and stoichiometry to enhance yields. Monitor intermediates via TLC and purify via column chromatography .

- Key Challenges : Steric hindrance from multiple phenyl groups may reduce coupling efficiency. Pre-activation of boronic esters or microwave-assisted synthesis can mitigate this .

Q. How do NMR and X-ray crystallography validate the structure of this compound?

- NMR Analysis : Use - and -NMR to confirm substituent positions. The 4-bromophenyl group shows distinct aromatic proton splitting (e.g., doublets at δ 7.2–7.6 ppm) and a carbon signal for Br–C at ~120 ppm .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals bond lengths (C–Br: ~1.89 Å) and dihedral angles between phenyl rings (typically 45–60°), confirming steric constraints .

Advanced Research Questions

Q. How does the electronic effect of the 4-bromophenyl substituent influence the compound’s photophysical properties?

- Methodological Guidance : Perform UV-Vis spectroscopy and DFT calculations to assess conjugation disruption. The bromine atom’s electron-withdrawing nature reduces π-electron delocalization, shifting absorption maxima to shorter wavelengths (~300–350 nm). Compare with non-brominated analogs .

- Data Contradictions : Discrepancies in emission spectra may arise from aggregation-induced effects. Use solvatochromic studies (e.g., varying solvent polarity) to isolate electronic vs. steric contributions .

Q. What crystallographic metrics are critical for analyzing polymorphism in this compound?

- Key Parameters :

| Metric | Typical Range | Significance |

|---|---|---|

| Bond angles | 117–123° | Planarity of aromatic system |

| Torsional angles | 15–30° | Steric repulsion between phenyl groups |

| Packing density | 1.3–1.5 g/cm³ | Intermolecular Br···π interactions |

- Advanced Techniques : High-resolution SCXRD (R-factor < 0.05) and Hirshfeld surface analysis quantify intermolecular interactions .

Q. How can mechanistic studies resolve contradictions in catalytic debromination pathways?

- Experimental Design : Use isotopic labeling () and GC-MS to track debromination products under varying conditions (e.g., Pd/C vs. Ni catalysts). Kinetic studies (Arrhenius plots) identify rate-limiting steps .

- Contradiction Analysis : Conflicting reports on regioselectivity may stem from solvent polarity effects. Compare THF (non-polar) vs. DMSO (polar) to elucidate solvent-mediated pathways .

Data-Driven Research Challenges

Q. What strategies reconcile discrepancies in reported solubility parameters for this compound?

- Methodology : Use Hansen solubility parameters (HSPs) and COSMO-RS simulations to predict solubility in binary solvent systems (e.g., chloroform/ethanol). Experimental validation via gravimetric analysis at 25°C and 40°C accounts for temperature dependence .

- Contradiction Source : Impurities (e.g., residual palladium) may artificially alter solubility. ICP-MS analysis ensures purity >99% .

Q. How does this compound’s stability under thermal stress inform its applications in materials science?

- Thermogravimetric Analysis (TGA) : Decomposition onset typically occurs at ~250°C. Pair with DSC to detect phase transitions (e.g., glass transition at ~120°C) .

- Advanced Application : Incorporate into OLEDs or organic semiconductors; stability correlates with extended π-conjugation and bromine’s electron-deficient character .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.